2-(4-Methylphenoxy)-5-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZDECKXDXHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Advanced Analytical Techniques
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information on the molecular structure and crystal packing of the compound. The crystal data reveals an orthorhombic system with the space group Pbca. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₀N₂O₃ nih.gov |
| Formula Weight | 230.22 nih.gov |
| Temperature | 293 K nih.gov |
| Wavelength | 0.71073 Å researchgate.net |
| Crystal System | Orthorhombic nih.govresearchgate.net |
| Space Group | Pbca researchgate.net |
| Unit Cell Dimensions | |
| a (Å) | 7.2818 (18) nih.gov |
| b (Å) | 11.977 (2) nih.gov |
| c (Å) | 25.362 (5) nih.gov |
| Volume (ų) | 2211.9 (8) nih.gov |
| Z | 8 nih.gov |
| Density (calculated) (Mg m⁻³) | 1.383 researchgate.net |
The molecule of this compound is characterized by a significant twist. nih.gov The dihedral angle between the planes of the pyridine (B92270) and the benzene (B151609) rings is 61.16 (13)°. nih.govrsc.org This twisted conformation is a key feature of its three-dimensional structure. In contrast, the nitro group is nearly coplanar with the pyridine ring to which it is attached. nih.govrsc.org This is evidenced by the O-N-C-C torsion angle of -178.1 (3)°. nih.govrsc.org
| Description | Angle (°) |
|---|---|
| Dihedral Angle (Pyridine Ring vs. Benzene Ring) | 61.16 (13) nih.gov |
| Torsion Angle (O2—N2—C4—C3) | -178.1 (3) nih.gov |
The supramolecular architecture of this compound is significantly influenced by a network of weak hydrogen bonds. researchgate.net Specifically, C-H···O interactions contribute to the formation of the supramolecular chains observed in the crystal packing. nih.gov The geometry of these interactions has been determined, linking the hydrogen atom on the fifth carbon of the pyridine ring (C5) to a nitro group oxygen atom (O3) of a neighboring molecule. researchgate.net
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C5—H5···O3i | 0.93 | 2.43 | 3.135 (3) | 132 |
| Symmetry code: (i) x + 3/2, -y + 1/2, z. researchgate.net |
Spectroscopic Investigations
Spectroscopic methods are essential for confirming the structure of molecules by probing their interactions with electromagnetic radiation.
Detailed experimental FT-IR and Raman spectra for this compound have not been reported in the examined literature. However, a vibrational analysis can be inferred based on the functional groups present. Key expected vibrations would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl (CH₃) group, expected around 2950-2850 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretching of the nitro group, which are strong absorbers, typically appear near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
C=C and C=N stretching: Vibrations from the aromatic rings are expected in the 1600-1400 cm⁻¹ range.
C-O-C stretching: The aryl-ether linkage would show characteristic asymmetric and symmetric stretching bands, typically in the 1270-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions.
A complete assignment of these vibrational modes would require experimental data obtained from FT-IR and Raman spectroscopic measurements of the compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this technique provides crucial information for its identification and characterization.
Molecular Weight Determination
The molecular formula of this compound has been established as C₁₂H₁₀N₂O₃. Based on this formula, the calculated molecular weight of the compound is 230.22 g/mol nist.gov. In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 230. This peak represents the intact molecule that has been ionized by the loss of a single electron. The accurate mass measurement of this molecular ion is a key first step in confirming the identity of the compound.
While specific experimental mass spectra for this compound are not widely available in the surveyed scientific literature, the expected fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as nitropyridines and aryl ethers, under electron ionization (EI) conditions.
Predicted Fragmentation Pattern
Upon electron ionization, the molecular ion of this compound would be formed. This high-energy species is prone to fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The most likely fragmentation pathways are described below:
One of the most probable initial fragmentation steps would be the cleavage of the ether bond (C-O) between the pyridine ring and the phenoxy group. This can occur in two ways:
Cleavage with charge retention on the nitropyridine moiety: This would result in the formation of a 5-nitropyridinyl cation and a 4-methylphenoxy radical. The resulting cation would produce a peak at m/z 124.
Cleavage with charge retention on the phenoxy moiety: This would lead to the formation of a 4-methylphenoxide cation and a 5-nitropyridinyl radical. The 4-methylphenoxide cation would be observed at m/z 107.
Another significant fragmentation pathway involves the nitro group (-NO₂). The loss of the nitro group as a neutral radical from the molecular ion would result in a fragment ion at m/z 184 (M - 46). This fragment could subsequently lose other small molecules.
Further fragmentation of the primary ions is also expected. For instance, the 5-nitropyridinyl cation (m/z 124) could lose the nitro group to give a pyridinyl cation at m/z 78. The 4-methylphenoxide cation (m/z 107) could lose a methyl radical (-CH₃) to yield a phenoxide cation fragment at m/z 92, or it could lose carbon monoxide (CO) to produce a fragment at m/z 79.
The predicted major fragments and their corresponding mass-to-charge ratios are summarized in the interactive table below. The relative abundance of these peaks would depend on the stability of the respective fragment ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Origin of Fragment |
|---|---|---|---|
| 230 | [C₁₂H₁₀N₂O₃]⁺ | C₁₂H₁₀N₂O₃ | Molecular Ion (M⁺) |
| 184 | [C₁₂H₁₀N₂O]⁺ | C₁₂H₁₀N₂O | [M - NO₂]⁺ |
| 124 | [C₅H₃N₂O₂]⁺ | C₅H₃N₂O₂ | 5-Nitropyridinyl cation |
| 107 | [C₇H₇O]⁺ | C₇H₇O | 4-Methylphenoxide cation |
| 92 | [C₆H₄O]⁺ | C₆H₄O | [C₇H₇O - CH₃]⁺ |
| 79 | [C₆H₇]⁺ | C₆H₇ | [C₇H₇O - CO]⁺ |
| 78 | [C₅H₄N]⁺ | C₅H₄N | [C₅H₃N₂O₂ - NO₂]⁺ |
It is important to note that this fragmentation pattern is predictive and based on established principles of mass spectrometry. Experimental verification would be necessary to confirm the exact fragmentation pathway and the relative intensities of the fragment ions for this compound.
Reactivity and Mechanistic Studies of 2 4 Methylphenoxy 5 Nitropyridine
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, primarily by activating the pyridine (B92270) ring for nucleophilic attack and by undergoing transformations itself. researchgate.net
Reduction Reactions to Amino Derivatives
The reduction of the nitro group to a primary amine is one of the most significant transformations of 2-(4-Methylphenoxy)-5-nitropyridine (B2697783), yielding 5-amino-2-(4-methylphenoxy)pyridine. This conversion is crucial as it dramatically alters the electronic properties of the pyridine ring, changing the substituent from a strong deactivating group to a strong activating group. masterorganicchemistry.com This transformation makes the resulting aniline (B41778) derivative a valuable intermediate in the synthesis of more complex molecules. nih.gov
The reduction is typically achieved through catalytic hydrogenation. researchgate.net A variety of reducing systems have been proven effective for the reduction of aromatic nitro compounds, and these are applicable to this compound.
Common Reagents for Nitro Group Reduction
| Reagent/Catalyst System | Description |
|---|---|
| H₂/Pd/C | Catalytic hydrogenation using hydrogen gas with a palladium on carbon catalyst is a standard and efficient method. masterorganicchemistry.com |
| H₂/PtO₂ (Adams' catalyst) | Another effective catalyst for hydrogenation. |
| H₂/Raney Ni | A nickel-based catalyst also used for the hydrogenation of nitro groups. |
| Transfer Hydrogenation | Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Ru rsc.org, Fe), or ammonium (B1175870) formate (B1220265) (HCOONH₄) with Pd/C, offer milder alternatives to using high-pressure hydrogen gas. researchgate.net |
| Metal/Acid | Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are also effective. youtube.com |
The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Transformations Involving the Nitro Functionality
Beyond reduction, the nitro group's strong electron-withdrawing capacity governs other aspects of the molecule's reactivity.
Key Transformations of the Nitro Group
| Reaction Type | Description |
|---|---|
| Nucleophilic Aromatic Substitution (Leaving Group) | While less common than its role as an activating group, the nitro group itself can sometimes be displaced by a strong nucleophile. This is particularly observed in cases where it is not in a position to activate a leaving group elsewhere on the ring. Studies on related nitropyridines have shown that a non-activated nitro group can be more susceptible to substitution than a halogen on the same ring. nih.gov |
| Activation of Pyridine Ring | The primary role of the nitro group is to decrease the electron density of the pyridine ring, thereby facilitating nucleophilic attack at positions ortho and para to it (the C2 and C4/C6 positions). libretexts.org |
| Vicarious Nucleophilic Substitution (VNS) | The nitro group enables VNS reactions, allowing for the introduction of alkyl substituents at positions adjacent to the nitro group (C4 or C6). acs.org |
These transformations highlight the nitro group's versatile role in directing the synthesis of various pyridine derivatives.
Reactivity of the Pyridine Ring System
The inherent electron deficiency of the pyridine nitrogen, compounded by the powerful electron-withdrawing nitro group, makes the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
Nucleophilic Substitution Reactions at the Pyridine Moiety
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for this compound. The synthesis of this compound itself is a prime example of this reactivity. In this process, the precursor, 2-chloro-5-nitropyridine (B43025), reacts with the sodium or potassium salt of p-cresol (B1678582). researchgate.netnih.gov
The nitro group at the 5-position is para to the chlorine atom at the 2-position. This geometric arrangement is crucial as it allows the nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thus lowering the activation energy for the substitution. rsc.org Kinetic studies on related systems confirm that 2-chloro-5-nitropyridine (a para-like system) reacts faster than its isomer, 2-chloro-3-nitropyridine (B167233) (an ortho-like system). rsc.orgrsc.org
It is important to control the reaction conditions, as the use of excess strong base can lead to unwanted ring-opening reactions. researchgate.netresearchgate.net
Synthesis via Nucleophilic Aromatic Substitution
| Reactants | Reagents/Conditions | Product |
|---|
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally not feasible for this compound under standard conditions. This low reactivity is due to two primary factors:
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, deactivating it towards attack by electrophiles. quora.com
Nitro Group: The 5-nitro group is a very strong deactivating group, further reducing the electron density of the ring.
Summary of EAS on this compound
| Factor | Effect on EAS |
|---|---|
| Pyridine Nitrogen | Strong deactivation, directs meta (to C3, C5). |
| Nitro Group (at C5) | Very strong deactivation, directs meta (to C3). |
| Phenoxy Group (at C2) | Activating, directs ortho/para (to C3, C5). |
Transformations Involving the Phenoxy Moiety
The 4-methylphenoxy portion of the molecule offers potential sites for chemical modification, although these are less commonly explored than reactions on the nitropyridine core.
The most probable reaction on this moiety is the oxidation of the methyl group. Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org This is known as side-chain oxidation.
Potential Reactions of the Phenoxy Moiety
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Side-Chain Oxidation | Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heated conditions. stackexchange.com | 4-(5-Nitropyridin-2-yloxy)benzoic acid |
| Ether Cleavage | Harsh conditions, such as strong acids (e.g., HBr, HI) at high temperatures. researchgate.net | 2-Hydroxy-5-nitropyridine and p-cresol |
Substitutions on the Phenyl Ring
The phenoxy portion of this compound, originating from p-cresol, is activated towards electrophilic substitution by the electron-donating effects of the ether oxygen and the methyl group. These groups direct incoming electrophiles primarily to the positions ortho and para relative to their locations. However, the presence of the bulky and electron-withdrawing 5-nitropyridyl group can sterically hinder and electronically deactivate the phenoxy ring, making substitutions less favorable compared to simpler phenols or anisoles.
Despite these factors, electrophilic substitution on the phenyl ring remains a potential pathway for functionalization. The substitution patterns are dictated by the directing effects of the existing substituents. The ether oxygen is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The combined effect would strongly favor substitution at the positions ortho to the ether linkage (positions 2' and 6' of the phenyl ring) and to a lesser extent at the position ortho to the methyl group and meta to the ether linkage (position 3' and 5').
While specific studies on the direct substitution of this compound are not extensively documented in publicly available literature, the synthesis of related compounds, such as 2-(2-Iodo-5-methylphenoxy)-5-nitropyridine, demonstrates that substitution on the phenyl ring is achievable. This suggests that electrophilic iodination, and likely other electrophilic aromatic substitution reactions, can proceed on the phenoxy ring of the parent compound.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring of this compound
| Electrophile (E+) | Major Product(s) | Minor Product(s) | Rationale |
| Nitration (NO₂⁺) | 2-(4-Methyl-2-nitrophenoxy)-5-nitropyridine | 2-(4-Methyl-3-nitrophenoxy)-5-nitropyridine | The ether oxygen is a stronger activating and directing group than the methyl group. |
| Halogenation (Br⁺, Cl⁺) | 2-(2-Bromo-4-methylphenoxy)-5-nitropyridine | 2-(3-Bromo-4-methylphenoxy)-5-nitropyridine | Steric hindrance from the pyridine ring might slightly favor substitution at the 2'-position over the 6'-position. |
| Friedel-Crafts Alkylation (R⁺) | 2-(2-Alkyl-4-methylphenoxy)-5-nitropyridine | 2-(3-Alkyl-4-methylphenoxy)-5-nitropyridine | Prone to polyalkylation and rearrangement. The bulky pyridyl group may disfavor this reaction. |
| Friedel-Crafts Acylation (RCO⁺) | 2-(2-Acyl-4-methylphenoxy)-5-nitropyridine | 2-(3-Acyl-4-methylphenoxy)-5-nitropyridine | Generally proceeds with better regioselectivity than alkylation. |
Note: The information in this table is based on general principles of electrophilic aromatic substitution and the known directing effects of substituents. Specific experimental verification for this compound is limited in the available literature.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage in this compound is a key reactive site, susceptible to cleavage under various conditions, particularly with strong acids. libretexts.orglibretexts.org The mechanism of this cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the stability of the potential carbocation intermediates that can be formed. libretexts.orgopenstax.org
In the case of this compound, the carbon atom of the pyridine ring attached to the ether oxygen is part of an electron-deficient aromatic system, making it resistant to nucleophilic attack. Conversely, the carbon atom of the phenoxy ring is part of an electron-rich system.
Acid-Catalyzed Cleavage:
Under strong acidic conditions (e.g., HBr, HI), the ether oxygen is first protonated to form a good leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile (e.g., Br⁻, I⁻) can attack one of the adjacent carbon atoms.
S(_N)2 Mechanism: Attack of the nucleophile would preferentially occur at the less hindered carbon atom. In this molecule, the carbon of the methyl-substituted phenyl ring is more sterically accessible than the carbon of the nitropyridine ring. However, direct S(_N)2 attack on an sp²-hybridized carbon of an aromatic ring is generally disfavored.
S(_N)1 Mechanism: This pathway involves the formation of a carbocation intermediate. Cleavage of the C(aryl)-O bond to form a phenyl cation is highly unfavorable. Cleavage of the C(pyridyl)-O bond could be facilitated by the nitro group, but the resulting pyridyl cation would still be relatively unstable.
Given these considerations, the most probable pathway for acid-catalyzed cleavage involves the protonation of the ether oxygen followed by nucleophilic attack on the carbon of the pyridine ring, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This would lead to the formation of p-cresol and a 2-halo-5-nitropyridine.
Table 2: Products of Acid-Catalyzed Ether Cleavage of this compound
| Reagent | Major Products | Minor Products | Probable Mechanism |
| HBr (conc.) | 2-Bromo-5-nitropyridine, p-Cresol | - | Nucleophilic Aromatic Substitution |
| HI (conc.) | 2-Iodo-5-nitropyridine, p-Cresol | - | Nucleophilic Aromatic Substitution |
Note: This information is based on established mechanisms of ether cleavage and the electronic properties of the specific compound.
Rearrangement Reactions:
Diaryl ethers, particularly those with activating or deactivating groups on the aromatic rings, can undergo rearrangement reactions. One notable example is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. For this compound, a Smiles rearrangement is theoretically possible, especially if a nucleophilic group is introduced onto the phenyl ring, ortho to the ether linkage. For instance, if a hydroxyl group were present at the 2'-position, it could attack the electron-deficient carbon atom of the nitropyridine ring, leading to a rearranged product. However, there are no specific reports in the literature describing such a rearrangement for this compound itself.
Computational and Theoretical Investigations of 2 4 Methylphenoxy 5 Nitropyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, and such an analysis for 2-(4-Methylphenoxy)-5-nitropyridine (B2697783) would provide significant insights.
Geometry Optimization and Conformational Analysis
A pivotal aspect of understanding a molecule's behavior is determining its most stable three-dimensional shape. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This would involve the systematic exploration of potential energy surfaces to find the global minimum.
Current Status: No specific studies detailing the DFT-based geometry optimization or a comprehensive conformational analysis for this compound have been found.
Electronic Structure and Molecular Orbital Theory
The electronic properties of a molecule are governed by the distribution and energies of its molecular orbitals. Molecular Orbital Theory, particularly the analysis of the Frontier Molecular Orbitals (FMOs), is fundamental to predicting chemical reactivity.
Key Parameters:
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Expected Insights from Analysis: A DFT study would provide visualizations of the HOMO and LUMO electron density distributions, indicating the likely sites for electrophilic and nucleophilic attack. The energy values of these orbitals would offer a quantitative measure of the molecule's electronic characteristics.
Current Status: There is no available data from specific DFT calculations on the electronic structure or molecular orbitals of this compound.
Prediction of Spectroscopic Parameters
DFT calculations are also a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Predictable Spectra:
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental IR bands to specific molecular motions.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Current Status: No published studies were found that report the theoretical prediction of spectroscopic parameters for this compound using DFT.
Intermolecular Interaction Analysis
In the solid state, the properties of a molecular crystal are determined by the network of interactions between adjacent molecules.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal.
Hirshfeld Surface: This is a surface defined around a molecule in a crystal, where the color-coding highlights the nature and proximity of intermolecular contacts.
Expected Insights from Analysis: This analysis would provide a detailed picture of the close contacts in the crystal lattice, such as hydrogen bonds, C-H···π interactions, and π-π stacking, and their relative importance.
Current Status: A detailed Hirshfeld surface analysis with corresponding fingerprint plots for this compound is not available in the public domain.
Quantitative Assessment of Non-Covalent Interactions
Beyond visualization, a quantitative assessment of non-covalent interactions provides energetic details about the forces holding the crystal lattice together. This can be achieved through various computational techniques that analyze the electron density distribution.
Expected Insights from Analysis: This would involve the calculation of the energies of specific interactions, such as hydrogen bonds and π-π stacking, providing a deeper understanding of the stability of the crystal structure.
Current Status: While some intermolecular contacts have been identified from crystallographic data, a detailed quantitative assessment of these non-covalent interactions for this compound has not been reported.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine (B43025) with 4-methylphenoxide (the deprotonated form of p-cresol), provides a compelling case for the application of computational modeling to elucidate reaction mechanisms. nih.govresearchgate.net While direct computational studies exclusively focused on this specific reaction are not extensively documented in public literature, the mechanism can be thoroughly investigated using well-established theoretical methods, drawing parallels from extensive research on similar nitropyridine systems. acs.orgresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to map out the energy landscape of the reaction, identify transition states, and analyze the electronic factors governing the substitution. researchgate.netresearchgate.net
The generally accepted mechanism for the SNAr reaction in nitropyridines involves a two-step process: the initial nucleophilic attack followed by the departure of the leaving group. nih.gov In the case of this compound synthesis, the reaction pathway would be modeled as follows:
Formation of the Meisenheimer Complex: The reaction initiates with the nucleophilic attack of the 4-methylphenoxide ion at the C2 position of the 2-chloro-5-nitropyridine ring. This position is rendered highly electrophilic by the electron-withdrawing effects of both the ring nitrogen and the nitro group at the C5 position. researchgate.netepa.gov This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Computational modeling can precisely determine the geometry of this intermediate, where the C2 carbon transitions from a trigonal planar (sp2) to a tetrahedral (sp3) hybridization.
Transition State Analysis: The formation of the Meisenheimer complex proceeds through a high-energy transition state (TS1). DFT calculations are crucial for locating the structure of this transition state and calculating its associated activation energy (ΔG‡). This energy barrier is a critical determinant of the reaction rate. The electron-withdrawing nitro group plays a significant role in stabilizing this transition state, thereby lowering the activation energy and facilitating the nucleophilic attack. researchgate.net
Leaving Group Departure: The Meisenheimer complex is a relatively stable intermediate, but it is not the final product. The subsequent step involves the departure of the chloride ion, which is a good leaving group. This step also proceeds through a second transition state (TS2) as the C-Cl bond breaks and the aromaticity of the pyridine (B92270) ring is restored. Computational models can calculate the energy barrier for this step as well.
Product Formation: The final step results in the formation of the stable this compound product.
Computational studies on analogous systems, such as the reaction of other substituted nitropyridines with various nucleophiles, provide insight into the expected energetic profile of this reaction. acs.orgresearchgate.net For instance, DFT calculations on the reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have shown that the nitro groups significantly stabilize the transition state, lowering the energy barrier for nucleophilic attack. researchgate.net A similar stabilizing effect would be anticipated for the nitro group in the synthesis of this compound.
A hypothetical reaction coordinate diagram, based on data from analogous computational studies, would show the relative energies of the reactants, the Meisenheimer intermediate, the two transition states, and the final product. This provides a quantitative understanding of the reaction's feasibility and kinetics.
Below is an interactive data table summarizing the type of data that would be generated from a DFT study on the SNAr reaction for the formation of this compound, with plausible energy values inferred from similar systems.
| Species | Description | Relative Energy (kcal/mol) (Hypothetical) | Key Geometric Parameters (Hypothetical) |
| Reactants | 2-chloro-5-nitropyridine + 4-methylphenoxide | 0.0 | C2-Cl bond length: ~1.75 Å |
| TS1 | Transition state for Meisenheimer complex formation | +15.2 | Partial C2-O bond forming; C2-Cl bond elongating |
| Intermediate | Meisenheimer Complex | -5.8 | C2 is sp3 hybridized; C2-O bond: ~1.40 Å; C2-Cl bond: ~1.85 Å |
| TS2 | Transition state for chloride departure | +10.5 | C-Cl bond significantly elongated; Pyridine ring re-aromatizing |
| Products | This compound + Cl- | -12.0 | C2-O bond length: ~1.35 Å |
This computational approach not only confirms the proposed reaction mechanism but also provides deep insights into the electronic and structural dynamics that govern the synthesis of this compound. The stabilization of the transition state by the nitro group is a key mechanistic feature that would be quantitatively demonstrated through such theoretical investigations. researchgate.net
Applications of 2 4 Methylphenoxy 5 Nitropyridine in Organic Synthesis
Role as a Synthetic Building Block for Complex Molecules
2-(4-Methylphenoxy)-5-nitropyridine (B2697783) serves as a fundamental building block in the synthesis of intricate molecular architectures. The synthesis and crystal structure of the compound itself have been a subject of study to understand its molecular geometry and packing in a solid state. nih.govresearchgate.net The molecule is characterized by a significant twist between the pyridyl and benzene (B151609) rings, with a dihedral angle of 61.16 (13)°. nih.govresearchgate.net The nitro group is essentially coplanar with the pyridine (B92270) ring to which it is attached. nih.govresearchgate.net
The synthesis of this building block is typically achieved through the reaction of p-cresol (B1678582) with 2-chloro-5-nitropyridine (B43025) in the presence of a base like sodium hydroxide. nih.govresearchgate.net This straightforward synthesis makes it an accessible starting material for more elaborate chemical transformations. The presence of the electron-withdrawing nitro group activates the pyridine ring for certain reactions, while the ether linkage and the phenoxy group offer other sites for chemical modification.
Precursor in the Synthesis of Heterocyclic Drug Candidates
The nitropyridine moiety is a key component in many biologically active molecules. The compound this compound acts as a precursor in the synthesis of various heterocyclic compounds that are investigated as potential drug candidates. For instance, nitropyridine derivatives are used to create potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and development. nih.gov While the specific synthesis of JAK2 inhibitors mentioned starts with 2-chloro-5-methyl-3-nitropyridine, the underlying principle of using a nitropyridine core is transferable. nih.gov
Furthermore, the general class of nitropyridines is instrumental in synthesizing molecules that inhibit glycogen (B147801) synthase kinase-3 (GSK3) and in creating nitropyridine-linked 4-arylidenethiazolidin-4-ones which have shown potential as anticancer agents. nih.gov The 5-nitro group on the pyridine ring is often a key functional group that is later reduced to an amino group, which can then be further functionalized to build the final complex drug candidate.
Intermediate in the Development of Cytokine Inhibitors
Cytokine-modulating drugs are crucial for treating a range of inflammatory diseases. The development of these inhibitors often involves intermediates derived from nitropyridines. As mentioned, nitropyridine derivatives have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2). nih.gov The JAK-STAT signaling pathway is a primary target for cytokine inhibition, and molecules that can block this pathway are of significant therapeutic interest. The synthesis of these inhibitors involves the strategic modification of the nitropyridine scaffold, where the nitro group plays a crucial role in the synthetic route before being transformed in later steps. nih.gov
| Intermediate Class | Target Kinase | Example Starting Material |
| Nitropyridine Carboxylic Acids | Janus kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine |
| Nitropyridine Sulfamides | Janus kinase 2 (JAK2) | 2-Amino-3-methylpyridine |
This table illustrates examples of nitropyridine-based intermediates used in the synthesis of kinase inhibitors relevant to cytokine modulation.
Application in Agrochemical Development
The structural motifs present in this compound are also found in molecules developed for agricultural applications, including herbicides and insecticides.
Nitropyridine derivatives are key in the synthesis of novel herbicides. nih.gov For example, researchers have synthesized nitropyridine-containing phenylaminoacetates and propionates which have demonstrated herbicidal activity. nih.gov One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, showed high efficacy against barnyard grass. nih.gov The synthesis involves substituting the chlorine atom in 2-chloro-5-nitropyridine with an appropriate aminophenol, a reaction pathway analogous to the synthesis of the title compound. nih.gov This highlights the utility of the 2-phenoxy-5-nitropyridine core in developing new agrochemicals. Aryloxyphenoxypropionates (APPs) are a well-known class of herbicides, and the structural similarity makes this line of research promising. researchgate.net
| Derivative Class | Target Weed | Noted Efficacy (IC50) |
| Phenylamino-propionates | Barnyard grass | 27.7 mg/L |
This table shows the herbicidal activity of a representative compound derived from a nitropyridine precursor.
The 2-phenoxy-5-nitropyridine scaffold is also a valuable intermediate in creating new insecticides. nih.gov Research has shown that derivatives of 2-chloro-5-nitropyridine, the precursor to the title compound, can be used to synthesize insecticides effective against pests like Mythimna separata, Plutella xylostella, and Spodoptera litura. nih.govnih.gov The synthetic method involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. nih.gov Two derivatives, in particular, showed significant activity with median lethal concentrations (LD50) ranging from 4 to 12 mg/L. nih.gov This demonstrates the potential of the this compound structure as a basis for developing new pest control agents.
| Pest Species | Efficacy (LD50) |
| M. separata | 4-12 mg/L |
| P. xylostella | 4-12 mg/L |
| P. litura | 4-12 mg/L |
This table summarizes the insecticidal activity of promising derivatives synthesized from a 2-chloro-5-nitropyridine precursor.
Exploration of Putative Fluorescence Properties in Material Science
While direct studies on the fluorescence of this compound are not prominent, the broader class of substituted pyridines is of interest in material science for its potential fluorescent properties. mdpi.com For example, various multi-substituted aminopyridines have been synthesized and their fluorescent properties investigated, with some showing high quantum yields. mdpi.com The fluorescence is highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.com The presence of a nitro group, which is an electron-withdrawing group, in this compound would significantly influence its electronic transitions and, consequently, its photophysical properties. Often, nitro-aromatic compounds are non-fluorescent or weakly fluorescent and are used as quenchers. However, they can be precursors to highly fluorescent amino-derivatives. The reduction of the nitro group to an amino group could potentially "switch on" fluorescence, a strategy used in designing fluorescent probes. mdpi.com Further research would be needed to explore the specific fluorescent characteristics of this compound and its derivatives for applications in material science.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The currently documented synthesis of 2-(4-Methylphenoxy)-5-nitropyridine (B2697783) involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine (B43025) and p-cresol (B1678582) in the presence of a base. nih.govresearchgate.net While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
Future research could explore:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig or Ullmann-type coupling reactions could offer milder reaction conditions and broader substrate scope. These methods have proven effective for the synthesis of other diaryl ethers and could potentially improve yields and reduce reaction times.
Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher purity and safer handling of potentially energetic nitrated intermediates.
Microwave-Assisted Synthesis: This technique could accelerate the reaction rate, leading to a more energy-efficient process.
The development of new synthetic strategies is crucial for making this and related compounds more accessible for further studies and applications. nih.govgoogle.com
Advanced Spectroscopic and Structural Investigations
The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net The data reveals a twisted conformation with a significant dihedral angle of 61.16 (13)° between the pyridine (B92270) and benzene (B151609) rings. nih.govresearchgate.net The nitro group is nearly coplanar with the pyridine ring. nih.govresearchgate.net
Table 1: Crystallographic Data for this compound nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2818 (18) |
| b (Å) | 11.977 (2) |
| c (Å) | 25.362 (5) |
| V (ų) | 2211.9 (8) |
Future investigations could employ advanced spectroscopic techniques to further probe its structural and electronic properties in different states.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) could provide unambiguous assignment of all proton and carbon signals, confirming the connectivity in solution. rsc.org Solid-state NMR could offer insights into the molecular structure and packing in the solid state, complementing the X-ray diffraction data.
Vibrational Spectroscopy: Detailed analysis of the Infrared (IR) and Raman spectra, supported by computational calculations, could help in understanding the vibrational modes, particularly those affected by the nitro group and the ether linkage.
UV-Visible and Fluorescence Spectroscopy: A thorough investigation of its photophysical properties could reveal potential applications in materials science, for instance, as a component in fluorescent probes or nonlinear optical materials. researchgate.net
Expanded Scope of Computational Studies for Reactivity Prediction
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules. researchgate.netresearchgate.net For nitroaromatic compounds like this compound, computational methods can provide valuable insights into their chemical behavior. nih.govnih.gov
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate various molecular properties, including optimized geometry, electronic structure (HOMO-LUMO gap), and electrostatic potential maps. acs.org This would help in predicting the most reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov
Reaction Mechanism Modeling: Computational modeling can be employed to study the reaction mechanisms of its synthesis and potential transformations. This can help in optimizing reaction conditions and designing new synthetic pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If this compound or its derivatives show biological activity, QSAR studies could be developed to correlate their structural features with their activity, guiding the design of more potent analogues.
The combination of theoretical calculations with experimental results will provide a deeper understanding of the structure-reactivity relationships of this molecule. nih.gov
Exploration of New Applications in Synthetic Organic Chemistry
The structural motifs present in this compound suggest its potential as a versatile building block in organic synthesis. The nitro group can be reduced to an amino group, which is a key functional group for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. nih.govmdpi.comnih.gov
Potential applications to be explored include:
Synthesis of Novel Heterocycles: The amino derivative could be used as a precursor for the synthesis of fused heterocyclic systems like imidazopyridines, which are known to have diverse biological activities. nih.gove3s-conferences.org
Precursor for Biologically Active Molecules: The phenoxypyridine scaffold is present in various biologically active compounds. The functional groups on this molecule could be manipulated to synthesize novel derivatives with potential applications in medicinal chemistry.
Ligand Synthesis: The pyridine nitrogen and the oxygen of the ether linkage could potentially act as coordination sites for metal ions, suggesting its use as a ligand in organometallic chemistry.
The exploration of these applications could uncover new and valuable uses for this compound in various fields of chemical science.
Q & A
Q. What is the established synthesis protocol for 2-(4-Methylphenoxy)-5-nitropyridine, and how can its purity and structure be verified?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. Dissolve p-cresol (4-methylphenol) in aqueous NaOH, then react with 2-chloro-5-nitropyridine under heating (60–80°C) to yield colorless crystals after recrystallization . Structural verification is performed via single-crystal X-ray diffraction (SC-XRD), confirming orthorhombic symmetry (space group Pbca) with unit cell parameters a = 7.2818 Å, b = 11.977 Å, c = 25.362 Å, and refinement residuals R = 0.047, wR = 0.147 . Purity can be assessed using HPLC or NMR, though these methods are not detailed in the evidence.
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: No specific toxicity data are available, but general precautions for nitroaromatics apply:
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles .
- Work in a fume hood to avoid inhalation .
- Store in a cool, dry place, segregated from incompatible substances .
- In case of exposure, seek medical advice and provide the compound’s CAS number (28232-34-0) . Toxicity studies are recommended due to the lack of chronic exposure data .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer: SC-XRD reveals supramolecular chains along the [010] direction stabilized by:
- C–H⋯O hydrogen bonds between the nitro group (O1, O2) and adjacent methylphenoxy H atoms (H8A, H9A), with distances of 2.52–2.60 Å .
- π-π stacking between pyridine and benzene rings, with centroid-to-centroid distances of 3.8259(18) Å .
These interactions guide crystal engineering strategies for designing co-crystals or materials with tailored packing motifs.
Q. Can palladium-catalyzed reactions be applied to functionalize this compound?
Methodological Answer: While direct evidence is lacking, analogous nitropyridine derivatives (e.g., 2-(difluoromethoxy)-5-nitropyridine) undergo Pd-catalyzed fluoro-carbonylation with aryl iodides under CO-free conditions . For this compound, potential modifications could involve:
- Cross-coupling at the pyridine ring (e.g., Suzuki-Miyaura using halogenated precursors).
- Nitro group reduction to amine for further derivatization.
Optimize reaction conditions (catalyst loading, temperature) in anhydrous solvents (e.g., DMF or THF) under inert gas.
Q. How can the synthetic yield of this compound be optimized?
Methodological Answer: Based on the reported synthesis , key variables to test include:
- Molar ratio : Adjust the stoichiometry of p-cresol and 2-chloro-5-nitropyridine (e.g., 1.2:1 to ensure complete substitution).
- Temperature : Explore reflux conditions (80–100°C) to accelerate kinetics.
- Base strength : Compare NaOH with KOH or organic bases (e.g., Et₃N) for improved deprotonation.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates by NMR.
Q. What analytical techniques beyond SC-XRD are suitable for studying this compound’s physicochemical properties?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or polymorphism.
- Mass Spectrometry (MS) : MALDI-TOF MS using nitropyridine-based matrices (e.g., 2-(2-aminoethylamino)-5-nitropyridine ) could enhance ionization efficiency for molecular weight confirmation.
- DFT Calculations : Model electronic properties (e.g., nitro group electron-withdrawing effects) using software like Gaussian with B3LYP/6-31G(d) basis sets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
